Cas no 16547-16-3 (Benzenemethanamine,N-methyl-4-nitro-N-phenyl-)

Benzenemethanamine,N-methyl-4-nitro-N-phenyl- structure
16547-16-3 structure
Product Name:Benzenemethanamine,N-methyl-4-nitro-N-phenyl-
Numero CAS:16547-16-3
MF:C14H14N2O2
MW:242.273163318634
CID:232553
PubChem ID:258032
Update Time:2025-04-19

Benzenemethanamine,N-methyl-4-nitro-N-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanamine,N-methyl-4-nitro-N-phenyl-
    • 4-(Methylthio)-N-methylbenzenemethanamine
    • AC1M6OAK
    • AC1Q4167
    • CTK3D0713
    • HMS1783M18
    • Methyl-(4-methylsulfanyl-benzyl)-amine
    • N-(p-nitrobenzyl)-N-methyl-anilin
    • N-methyl-4-methylthiobenzylamine
    • N-Methyl-N-(4-methylthiobenzyl)amine
    • N-Methyl-N-(4-nitro-benzyl)-anilin
    • N-methyl-N-(4-nitro-benzyl)-aniline
    • N-methyl-N-[4-(methylthio)benzyl]amine
    • N-Methyl-N-< 4-nitro-benzyl> -anilin
    • N-methyl-N-p-nitrobe
    • SureCN7329722
    • NSC86677
    • CHEMBL1704588
    • DTXSID30937092
    • HMS3087E03
    • NSC-86677
    • SMR001560628
    • BDBM91390
    • methyl-(4-nitrobenzyl)-phenyl-amine
    • 16547-16-3
    • SCHEMBL9763684
    • AKOS008716678
    • N-methyl-N-[(4-nitrophenyl)methyl]aniline
    • MLS002694705
    • NCIOpen2_005110
    • cid_258032
    • Inchi: 1S/C14H14N2O2/c1-15(13-5-3-2-4-6-13)11-12-7-9-14(10-8-12)16(17)18/h2-10H,11H2,1H3
    • Chiave InChI: DVCSMFBQEXZMES-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C=CC(=CC=1)CN(C)C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 242.10562
  • Massa monoisotopica: 242.105527694g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 264
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 49.1Ų

Proprietà sperimentali

  • PSA: 46.38
  • LogP: 3.75440
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.